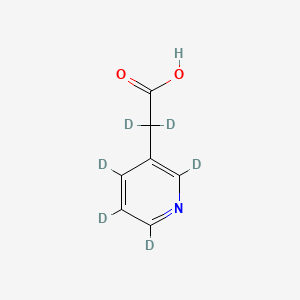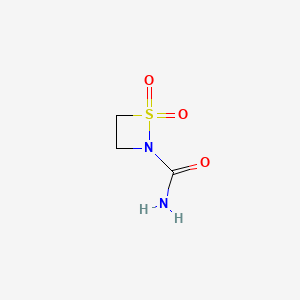
3-Pyridylacetic Acid-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridylacetic Acid-d6, also known as 3-PAA-D6, is a deuterated form of 3-Pyridylacetic Acid . It is a stable isotope-labeled compound that is commonly used in biochemical and biomedical research applications . The primary use of 3-Pyridylacetic Acid D6 is as a tracer molecule for metabolic studies . It has a molecular formula of C7HD6NO2 and a molecular weight of 143.17 .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . The approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular formula of 3-Pyridylacetic Acid-d6 is C7HD6NO2 . This indicates that the compound contains seven carbon atoms, one hydrogen atom, six deuterium atoms (a stable isotope of hydrogen), one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Pyridylacetic Acid-d6 primarily center around its use in the synthesis of other compounds . As part of a three-component synthesis process, it acts first as a nucleophile to perform substitution on activated pyridine-N-oxides, and then as an electrophile with a range of nucleophiles to trigger ring-opening and decarboxylation .Physical And Chemical Properties Analysis
3-Pyridylacetic Acid-d6 is a neat product . It is a stable isotope-labeled metabolite . The molecular weight of the compound is 143.17 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
3-Pyridylacetic acid is utilized in the synthesis of metal complexes due to its flexible coordination modes, contributing to the formation of various metal-pyridinepolycarboxylate complexes. A study by Hu-Jun Hao et al. (2010) demonstrates the crystal structure of a cadmium complex with 3-pyridylacetic acid, showcasing its potential in creating two-dimensional layer structures through metal coordination, which may have implications for materials science and coordination chemistry (Hu-Jun Hao et al., 2010).
Analytical Chemistry
3-Pyridylacetic Acid-d6 serves as an internal standard in the analytical determination of betahistine's major metabolite in human plasma, showcasing its role in enhancing the precision of liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays. This application is vital for pharmacokinetics and drug metabolism studies, as outlined by E. Abu-Nameh et al. (2015), indicating the compound's utility in analytical methodologies (E. Abu-Nameh et al., 2015).
Biochemical Research
In biochemical research, cryptand-like porphyrinoid structures incorporating 3-pyridylacetic acid derivatives have been synthesized to study homotropic positive allosteric binding of carboxylic acids. This research, conducted by J. Setsune and Keigo Watanabe (2008), explores the binding mechanisms of cryptand-like structures with carboxylic acids, offering insights into the design of molecular receptors and sensors (J. Setsune, Keigo Watanabe, 2008).
Synthetic Organic Chemistry
3-Pyridylacetic acid is also a key precursor in the synthesis of various organic compounds. Tarn C. Johnson and S. Marsden (2022) reported a method for the three-component synthesis of pyridylacetic acid derivatives, highlighting its application in the construction of complex organic molecules. This approach is significant for the development of new pharmaceuticals and materials (Tarn C. Johnson, S. Marsden, 2022).
Coordination Polymers
Research into coordination polymers has benefited from the use of 3-pyridylacetic acid derivatives. M. Du, A. Li, and Xiao‐Jun Zhao (2006) synthesized metal-organic frameworks using 4-pyridylacetic acid, demonstrating the compound's utility in constructing coordination polymers with potential applications in catalysis, gas storage, and separation processes (M. Du, A. Li, Xiao‐Jun Zhao, 2006).
Safety and Hazards
The safety data sheet for 3-Pyridylacetic Acid-d6 indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Wirkmechanismus
Target of Action
3-Pyridylacetic Acid-d6 is a metabolite of nicotine . It is a breakdown product of nicotine and other tobacco alkaloids
Biochemical Pathways
3-Pyridylacetic Acid-d6 is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate . One alkaloid in particular, myosmine, is a major source for 3-pyridylacetic acid .
Pharmacokinetics
It is known that similar compounds undergo extensive first-pass metabolism to form biologically inactive metabolites .
Result of Action
It is known to be an antilipemic , which means it can help reduce lipid levels in the blood.
Eigenschaften
IUPAC Name |
2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-KMHHPTQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676124 |
Source


|
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190005-72-1 |
Source


|
| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)






